(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol

Catalog No.
S13601122
CAS No.
867165-17-1
M.F
C11H13IN4O
M. Wt
344.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclo...

CAS Number

867165-17-1

Product Name

(3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol

IUPAC Name

[3-(8-amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl]methanol

Molecular Formula

C11H13IN4O

Molecular Weight

344.15 g/mol

InChI

InChI=1S/C11H13IN4O/c12-9-8-10(13)14-1-2-16(8)11(15-9)7-3-6(4-7)5-17/h1-2,6-7,17H,3-5H2,(H2,13,14)

InChI Key

NOBGZAFREPIJIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=NC(=C3N2C=CN=C3N)I)CO

The compound (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol is a complex organic molecule characterized by its unique structural features, including an imidazo[1,5-a]pyrazine moiety and a cyclobutyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of iodine and amino functional groups suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.

The chemical reactivity of (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol can be analyzed through various types of reactions:

  • Nucleophilic Substitution Reactions: The iodine atom can undergo nucleophilic substitution, potentially facilitating the introduction of other functional groups.
  • Hydrolysis Reactions: The methanol group may participate in hydrolysis under acidic or basic conditions, leading to the formation of different derivatives.
  • Oxidation-Reduction Reactions: The amino group can be oxidized to form imines or other nitrogen-containing compounds, influencing the compound's biological activity.

These reactions are crucial for understanding the compound's stability and potential modifications that could enhance its efficacy.

Initial studies on the biological activity of (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol have indicated several promising effects:

  • Antimicrobial Activity: Compounds with similar structural motifs have shown effectiveness against various bacterial strains.
  • Anticancer Properties: The imidazo[1,5-a]pyrazine scaffold is often associated with anticancer activity, suggesting that this compound may also exhibit similar properties.
  • Enzyme Inhibition: The presence of specific functional groups may allow the compound to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Computer-aided prediction tools can further elucidate the biological activity spectra of this compound based on its structure .

Synthesis of (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol typically involves several steps:

  • Formation of Imidazo[1,5-a]pyrazine Derivative: Starting materials containing pyrazine rings are reacted under controlled conditions to yield the desired imidazo[1,5-a]pyrazine structure.
  • Cyclobutyl Group Introduction: Cyclobutane derivatives can be synthesized through cyclization reactions involving appropriate precursors.
  • Functionalization: The final step involves introducing the amino and methanol groups through nucleophilic substitution or other functionalization techniques.

These methods must be optimized for yield and purity to ensure the compound's suitability for biological testing.

The potential applications of (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol span various fields:

  • Pharmaceutical Development: Due to its anticipated biological activities, this compound could serve as a lead for developing new antimicrobial or anticancer agents.
  • Research Tool: It may also be utilized in biochemical research to study enzyme interactions or metabolic pathways involving similar structures.

Interaction studies are essential to understand how (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol interacts with biological targets:

  • Protein Binding Studies: Evaluating the binding affinity of this compound to specific proteins can provide insights into its mechanism of action.
  • Cell Line Testing: In vitro assays using cancerous and non-cancerous cell lines can help determine cytotoxicity and selectivity profiles.

Such studies can guide further development and optimization of this compound for therapeutic use.

Several compounds share structural similarities with (3-(8-Amino-1-iodoimidazo[1,5-a]pyrazin-3-yl)cyclobutyl)methanol, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
2-Methyl-6-phenyletinylpyridineContains pyridine and phenyl groupsAntagonist for mGluR5 receptors
8-AminoquinolineAmino group attached to a quinoline ringAntimalarial activity
ImatinibAtypical kinase inhibitorUsed in cancer therapy

These compounds highlight the diversity within similar structural frameworks while emphasizing the uniqueness of the target compound due to its specific functional groups and potential applications in pharmacology.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

344.01341 g/mol

Monoisotopic Mass

344.01341 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types